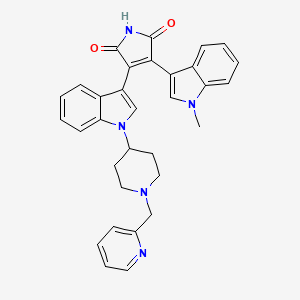

Caspase-3/7 Inhibitor I

Vue d'ensemble

Description

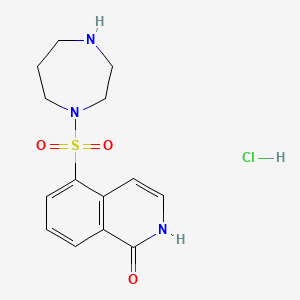

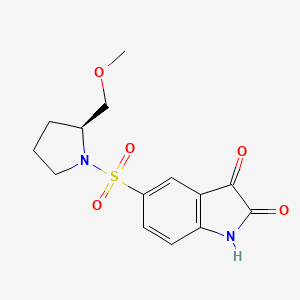

“Caspase-3/7 Inhibitor I” is a potent, reversible, isatin sulfonamide-based inhibitor of caspase-3 and caspase-7 . It has a weaker inhibitory effect on caspase-9 and has only a trivial effect on the activities of caspase-1, caspase-2, caspase-4, caspase-6, and caspase-8 .

Chemical Reactions Analysis

“Caspase-3/7 Inhibitor I” inhibits apoptosis in camptothecin-treated Jurkat cells and in chondrocytes . The compound exhibited 54% inhibition of apoptosis at 50 µM and 22% at 10 µM .

Applications De Recherche Scientifique

Caspase Inhibitors in Scientific Research

Caspases are an evolutionary conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Caspase-3/7 Inhibitor I

The Caspase-3/7 Inhibitor I is a small molecule inhibitor primarily used for cancer applications . It controls the biological activity of Caspase-3/7 .

Future Directions

To overcome the current challenges, further studies on understanding caspase function in a disease model is a fundamental requirement to effectively develop their inhibitors as a treatment for the different pathologies .

-

Cancer Research Caspase-3/7 Inhibitor I is primarily used for cancer applications . Dysregulation of caspase-mediated cell death and inflammation has been linked to the pathogenesis of various diseases, including cancer . By inhibiting caspase-3/7, researchers can study the role of these enzymes in cancer progression and potentially develop new therapeutic strategies .

-

Inflammatory Disorders Caspase inhibitors, including Caspase-3/7 Inhibitor I, are being explored for their potential role in treating inflammatory disorders . Inflammation often involves caspase-mediated cell death, and by inhibiting these enzymes, it may be possible to reduce inflammation and alleviate symptoms .

-

Ischemia Caspase-3/7 inhibitors are also being investigated for their potential use in treating ischemia . Ischemia, a condition characterized by reduced blood flow to tissues, often leads to cell death via apoptosis. By inhibiting caspase-3/7, researchers hope to prevent this cell death and reduce the damage caused by ischemia .

-

Neurological Disorders Dysregulation of caspase-mediated apoptosis has been linked to various neurological disorders . Therefore, caspase inhibitors like Caspase-3/7 Inhibitor I are being studied for their potential use in treating these conditions .

-

Metabolic Diseases Caspase-mediated cell death and inflammation have also been associated with certain metabolic diseases . Caspase inhibitors could potentially be used to treat these conditions by reducing cell death and inflammation .

-

Alternative Signaling Pathways Researchers are also interested in understanding what alternative signaling pathways are activated upon targeted caspase inhibition . This could lead to the discovery of new therapeutic targets and strategies .

-

Diabetic Retinopathy The activation of several caspases, including caspase-3/7, has been associated with the progression of diabetic retinopathy . By inhibiting these caspases, it may be possible to slow the progression of this disease .

-

Cell Survival and Proliferation Caspase-3, which can be inhibited by Caspase-3/7 Inhibitor I, plays paradoxical roles in regulating cell survival, proliferation, and tumorigenesis . This suggests that caspase inhibitors could potentially be used to regulate these processes .

-

Homeostatic Maintenance Caspase-3 also plays key roles in the growth and homeostatic maintenance of both normal and malignant cells and tissues in multicellular organisms . Therefore, caspase inhibitors could potentially be used to maintain cellular homeostasis .

-

Evolutionary Roles Given that yeast possess an ancestral caspase-like gene, it suggests that the caspase-3 protein may have acquired different functions later during evolution to better meet the needs of more complex multicellular organisms . Studying these evolutionary roles could provide insights into the functions of caspases and their inhibitors .

-

Non-Apoptotic and Non-Inflammatory Roles Caspases, including caspase-3/7, also have non-apoptotic and non-inflammatory roles . Understanding how caspase inhibition affects these roles could lead to the discovery of new therapeutic targets .

-

Activation of Alternative Signaling Pathways Targeted caspase inhibition can activate alternative signaling pathways . Studying these pathways could provide insights into the effects of caspase inhibitors and potentially lead to the development of new therapeutic strategies .

Safety And Hazards

Propriétés

IUPAC Name |

5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMNVJNDYLJSF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431688 | |

| Record name | Caspase-3/7 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caspase-3/7 Inhibitor I | |

CAS RN |

220509-74-0 | |

| Record name | Caspase-3/7 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

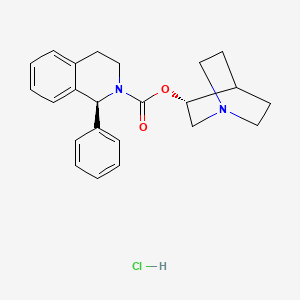

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.